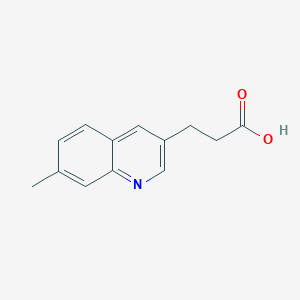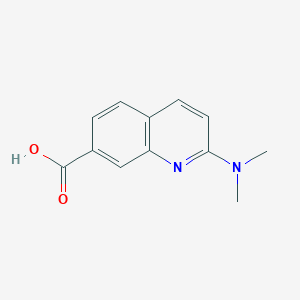
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyrimidine derivatives.
Substitution: This reaction can occur at various positions on the pyridine or dihydropyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated dihydropyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway . This inhibition can reduce oxidative stress and alleviate complications associated with diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinone derivatives and dihydropyrimidine derivatives. Examples include:
- 2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl-acetic acid
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84660-14-0 |
|---|---|
Molekularformel |
C10H7N3O3 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
6-oxo-2-pyridin-4-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-1-3-11-4-2-6/h1-5H,(H,15,16)(H,12,13,14) |
InChI-Schlüssel |
TYQKARYTPXYTEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



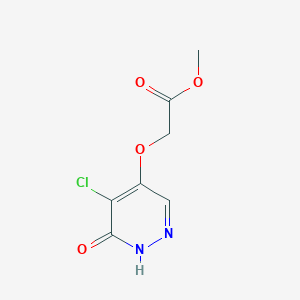

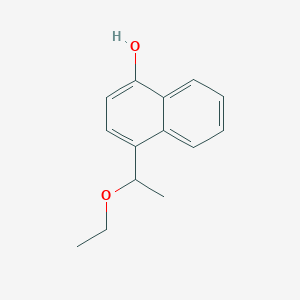
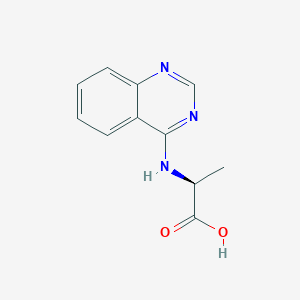


![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
